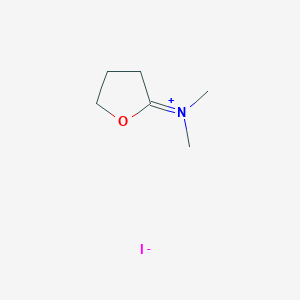

N,N-Dimethyloxolan-2-iminium iodide

Description

Contextualization within Cyclic Iminium Salt Chemistry

Cyclic iminium salts are a significant class of reactive intermediates in organic chemistry. mdpi.com They are characterized by a positively charged nitrogen atom double-bonded to a carbon atom within a ring structure. This structural feature renders the iminium carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. mdpi.com The reactivity and stability of these salts can be tuned by the ring size, substituents on the nitrogen and carbon atoms, and the nature of the counter-ion. Their importance lies in their ability to act as key precursors in the stereoselective synthesis of complex nitrogen-containing molecules, including many alkaloids. mdpi.com

Historical Perspective on Electrophilic Iminium Species in Organic Synthesis

Electrophilic iminium species have been fundamental to organic synthesis for over a century. Early examples of their utility can be found in classic named reactions. The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton-containing compound via an iminium ion intermediate. Similarly, the Vilsmeier-Haack reaction utilizes a chloroiminium ion to formylate aromatic compounds. In the mid-20th century, the development of stable, isolable iminium salts, such as Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide), further expanded their synthetic utility, providing a reliable reagent for introducing a dimethylaminomethyl group.

Significance of Oxolane-Derived Systems in Contemporary Chemical Research

The oxolane, or tetrahydrofuran (B95107), ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Its derivatives, particularly γ-butyrolactones (where an oxygen is at position 1 and a carbonyl at position 2), are precursors to a wide array of biologically active molecules. nih.govacs.org The synthesis and modification of these five-membered oxygen-containing heterocycles are of great interest. Methods to form these structures often involve intramolecular cyclizations. beilstein-journals.org While research on lactone and lactam (with a nitrogen in the ring) derivatives is extensive, the specific iminium salt variant requested remains undocumented.

Scope and Objectives of Advanced Studies on Related Iminium Salts

Contemporary research on iminium salts often focuses on their application in asymmetric organocatalysis. Chiral secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which then participate in highly enantioselective reactions. This "iminium catalysis" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high precision. Advanced studies aim to develop new catalysts, expand the scope of reactions, and understand the reaction mechanisms through computational and kinetic studies. acs.org

Due to the absence of specific data for N,N-Dimethyloxolan-2-iminium iodide, the following data table lists properties for a well-documented, though structurally different, iminium salt for illustrative purposes.

Data Table: Properties of N,N-Dimethylmethyleneiminium iodide (Eschenmoser's Salt)

This table is provided for contextual reference and pertains to a different, acyclic iminium salt.

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

CAS No. |

669720-73-4 |

|---|---|

Molecular Formula |

C6H12INO |

Molecular Weight |

241.07 g/mol |

IUPAC Name |

dimethyl(oxolan-2-ylidene)azanium;iodide |

InChI |

InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

LMIMXCJTJJDBCW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=C1CCCO1)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyloxolan 2 Iminium Iodide

Direct Synthetic Routes and Optimization of Reaction Conditions

Direct synthesis of N,N-dimethyloxolan-2-iminium iodide can be approached through the reaction of γ-butyrolactone with a dimethylamine (B145610) equivalent in the presence of an activating agent that also serves as the iodide source. A plausible method involves the treatment of γ-butyrolactone with a silylated amine, such as N,N-dimethyl(trimethylsilyl)amine, and an iodine-containing electrophile like trimethylsilyl (B98337) iodide.

The optimization of this reaction would involve a systematic variation of several parameters to maximize the yield and purity of the desired product. Key variables include the reaction temperature, the choice of solvent, the stoichiometry of the reactants, and the nature of the activating agent. A non-polar, aprotic solvent is generally preferred to prevent side reactions with the highly reactive intermediates.

Below is a hypothetical optimization table based on general principles of organic synthesis for this type of transformation.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Amine Source | Activating Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (B109758) | 0 to 25 | N,N-Dimethylamine | Trimethylsilyl iodide | 45 |

| 2 | Acetonitrile (B52724) | 0 to 25 | N,N-Dimethylamine | Trimethylsilyl iodide | 55 |

| 3 | Toluene | 25 | N,N-Dimethyl(trimethylsilyl)amine | Trimethylsilyl iodide | 70 |

| 4 | Toluene | 0 | N,N-Dimethyl(trimethylsilyl)amine | Trimethylsilyl iodide | 85 |

| 5 | Tetrahydrofuran (B95107) | 0 | N,N-Dimethyl(trimethylsilyl)amine | Trimethylsilyl iodide | 80 |

Precursor Design and Derivatization Strategies for Cyclic Iminium Salt Formation

The design of precursors is a critical aspect of synthesizing this compound. The most direct precursor is γ-butyrolactone. However, its direct reaction with dimethylamine typically leads to ring-opening via aminolysis, forming N,N-dimethyl-4-hydroxybutanamide. wikipedia.org To facilitate the formation of the cyclic iminium salt, the lactone or the amine must be derivatized.

One strategy involves the activation of the lactone. This can be achieved by converting the carbonyl oxygen into a better leaving group. For instance, reaction with a strong electrophile could generate a highly reactive intermediate that is readily attacked by dimethylamine to form the cyclic product.

Another approach is to use a pre-formed precursor that already contains the necessary carbon-nitrogen bond. For example, N,N-dimethyl-4-hydroxybutanamide can be synthesized first and then subjected to a cyclization-dehydration reaction. This two-step process allows for greater control over the reaction, although it is less atom-economical. The cyclization of such hydroxy amides can be promoted by various reagents known to facilitate dehydration reactions. mdpi.com

Stereocontrolled Approaches in the Synthesis of Substituted Oxolane-Iminium Systems

While this compound itself is achiral, the synthesis of substituted derivatives, where stereochemistry is a factor, requires stereocontrolled methods. If a chiral substituted γ-butyrolactone is used as the starting material, the stereochemistry of the final product will depend on the reaction mechanism.

For instance, if the reaction proceeds through an SN2-type mechanism at a stereocenter, an inversion of configuration would be expected. Conversely, a mechanism involving retention of configuration would preserve the stereochemistry of the precursor. The development of stereoselective iminium ion cascade reactions has been a significant area of research, allowing for the synthesis of complex nitrogen-containing heterocycles with high diastereoselectivity. nih.gov Although not directly applied to this specific compound in the available literature, these principles are foundational for designing syntheses of chiral analogues.

Mechanistic Investigations of Iminium Salt Formation Pathways

The formation of iminium salts can proceed through several mechanistic pathways. In the context of synthesizing this compound from γ-butyrolactone, the reaction likely initiates with the activation of the lactone carbonyl group by an electrophilic reagent, such as a silyl (B83357) iodide. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by dimethylamine.

Development of Sustainable and Efficient Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient protocols. For the synthesis of this compound, this would involve minimizing waste, using less hazardous reagents, and improving energy efficiency.

One approach to a more sustainable synthesis would be the development of a catalytic method. A catalytic amount of a Lewis or Brønsted acid could potentially promote the cyclization of N,N-dimethyl-4-hydroxybutanamide, with the only byproduct being water. mdpi.com This would be a significant improvement over stoichiometric activating agents that generate salt byproducts.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could also contribute to a more environmentally benign process. The efficiency of the synthesis can be enhanced by developing a one-pot procedure where the formation of the precursor and its cyclization to the iminium salt occur in the same reaction vessel, avoiding the need for isolation and purification of intermediates.

Chemical Reactivity and Reaction Mechanisms of N,n Dimethyloxolan 2 Iminium Iodide

Electrophilic Activation and Reactivity Profiling

The core of N,N-Dimethyloxolan-2-iminium iodide's reactivity lies in its structure as an iminium ion. The C=N⁺ double bond is highly polarized towards the nitrogen atom, creating a significant partial positive charge on the carbon atom (C2). This makes it a strong electrophile, analogous to more common reagents like Eschenmoser's salt. The cyclic nature of the iminium ion, being part of an oxolane ring, may impose some conformational constraints that could influence its reactivity compared to acyclic analogues.

Nucleophilic Additions to the Iminium Moiety

The principal reaction pathway for this compound is the nucleophilic addition to the electrophilic C2 carbon. This process neutralizes the positive charge and results in the formation of a new bond at the 2-position of the N,N-dimethyloxolane ring.

Carbon-carbon bond formation is a key application of iminium ions in organic synthesis. This compound is expected to be an excellent substrate for such transformations.

Mannich-type Reactions: In a reaction analogous to the classic Mannich reaction, enols, enolates, or silyl (B83357) enol ethers would readily add to the iminium ion. For instance, the reaction with a ketone's enolate would yield a β-amino ketone structure, specifically a 2-(2-oxoalkyl)pyrrolidine derivative after the addition and workup. This provides a direct route to functionalized pyrrolidine (B122466) skeletons.

Addition of Organometallics: Potent carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add irreversibly to the iminium carbon. This would result in the formation of 2-substituted-2-alkyl (or aryl) pyrrolidine derivatives, providing a versatile method for introducing a variety of substituents at the C2 position.

The electrophilic iminium carbon is also highly susceptible to attack by heteroatom nucleophiles. These reactions are often reversible.

Addition of Oxygen Nucleophiles: Water and alcohols can add to the iminium ion to form hemiaminal ethers. In the presence of excess alcohol, this could potentially lead to the formation of a 2-alkoxy-N,N-dimethylpyrrolidine.

Addition of Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles, attacking the iminium ion to form aminals (compounds with two amino groups attached to the same carbon).

Addition of Sulfur Nucleophiles: Thiols are excellent nucleophiles and would be expected to add readily to form stable thiohemiaminal derivatives.

The following table summarizes the expected products from the reaction of various nucleophiles with this compound.

| Nucleophile Type | Example Nucleophile | Expected Product Class |

| Carbon (Enolate) | Lithium enolate of acetone | β-Amino ketone |

| Carbon (Organometallic) | Phenylmagnesium bromide | 2-Aryl-2-substituted pyrrolidine |

| Oxygen (Alcohol) | Methanol | 2-Methoxy-N,N-dimethylpyrrolidine |

| Nitrogen (Amine) | Diethylamine | 2-(Diethylamino)-N,N-dimethylpyrrolidine |

| Sulfur (Thiol) | Ethanethiol | 2-(Ethylthio)-N,N-dimethylpyrrolidine |

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile

While less common than simple nucleophilic additions, iminium ions can participate in cycloaddition reactions.

As a Dienophile: The C=N⁺ bond in this compound could potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with electron-rich dienes. This would lead to the formation of six-membered heterocyclic rings containing nitrogen. The reactivity in this mode would be highly dependent on the specific diene and reaction conditions.

As a Dipolarophile: In [3+2] cycloadditions, the iminium ion could react with 1,3-dipoles such as azomethine ylides or nitrile oxides. This would provide a pathway to five-membered heterocyclic systems fused to or substituted with the pyrrolidine ring.

Role as a Transient Intermediate in Complex Organic Transformations

This compound may not always be a pre-formed reagent but could serve as a transient intermediate in more complex reaction sequences. For example, the activation of N,N-dimethyl-γ-butyrolactam with a suitable reagent (e.g., triflic anhydride, oxalyl chloride) in the presence of an iodide salt could generate the iminium iodide in situ. This transient, highly reactive species would then be immediately trapped by a nucleophile present in the reaction mixture. This approach is common in natural product synthesis where the direct formation of functionalized lactams is required.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of nucleophilic addition to this compound are expected to be rapid, characteristic of reactions involving potent electrophiles. The reaction rate would be influenced by several factors:

Nucleophilicity: Stronger, "softer" nucleophiles (like thiols and organocuprates) would react faster than weaker, "harder" nucleophiles (like water and alcohols).

Steric Hindrance: Sterically bulky nucleophiles would react more slowly due to hindered approach to the C2 carbon.

Solvent: Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) would be suitable for these reactions, as they can solvate the ionic species without competing as nucleophiles.

Applications in Advanced Organic Synthesis

Catalytic Roles in Organocatalysis and Asymmetric Transformations

The potential of N,N-Dimethyloxolan-2-iminium iodide as a catalyst in organocatalysis and asymmetric transformations would likely stem from its nature as a chiral or achiral iminium ion. Such species are known to act as electrophilic activators.

Iminium ion catalysis is a well-established strategy for enantioselective C-C bond formation. Chiral amines can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions, which then undergo stereocontrolled conjugate addition with nucleophiles. Had information been available, this section would have detailed specific reactions, such as Michael additions or Friedel-Crafts alkylations, catalyzed by or utilizing this compound, including data on yields and enantiomeric excesses.

The rigid cyclic structure of an iminium ion can provide a scaffold for controlling the diastereoselectivity of reactions. This section would have explored how the specific stereochemistry of this compound could influence the formation of complex molecules with multiple stereocenters, potentially with examples of its application in natural product synthesis.

Utility as a Synthon for Heterocyclic Compound Synthesis

Cyclic iminium ions are valuable synthons for the construction of various heterocyclic frameworks. They can act as electrophilic partners in cyclization reactions or undergo cycloadditions. This section would have presented specific examples of how this compound serves as a building block for the synthesis of nitrogen-containing heterocycles, complete with reaction schemes and product diversity.

Reagent in Methodology Development for Carbonyl Activation

Iminium ions are key intermediates in the activation of carbonyl compounds. By converting a carbonyl group into a more electrophilic iminium ion, subsequent nucleophilic attack is facilitated. This part of the article would have discussed the specific methodologies where this compound is employed to activate ketones or aldehydes for various transformations.

Integration into Cascade and Multicomponent Reactions

The reactivity of iminium ions makes them ideal for initiating cascade or multicomponent reactions, where multiple bonds are formed in a single operation. This approach offers significant advantages in terms of efficiency and atom economy. This section would have showcased how this compound could be integrated into such complex reaction sequences to rapidly build molecular complexity.

Strategies for Divergent Synthesis Using this compound

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. The multiple reactive sites of an intermediate derived from or incorporating this compound could potentially be exploited to achieve this. This final section would have detailed strategies and specific examples of how the reaction pathways could be controlled to produce different molecular scaffolds from this single starting material.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyloxolan 2 Iminium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-resolution NMR spectroscopy would be a primary tool for elucidating the structure of N,N-Dimethyloxolan-2-iminium iodide in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different sets of protons in the molecule. The two N-methyl groups, being chemically equivalent, would likely appear as a single sharp singlet. The three methylene (B1212753) groups of the oxolane ring would present as multiplets. The chemical shifts of the protons adjacent to the positively charged nitrogen and the oxygen atom would be downfield due to deshielding effects.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the N-methyl carbons, the three methylene carbons of the ring, and the iminium carbon (C=N⁺). The iminium carbon would be significantly downfield due to the positive charge.

Dynamic NMR Studies: Temperature-dependent NMR studies could reveal information about conformational dynamics, such as ring puckering or restricted rotation around the C-N bonds, if any such processes are occurring on the NMR timescale.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Data not available | Data not available |

| C3-H₂ | Data not available | Data not available |

| C4-H₂ | Data not available | Data not available |

| C5-H₂ | Data not available | Data not available |

| C=N⁺ | --- | Data not available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy would be used to identify the key functional groups and provide insights into the molecular vibrations.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=N⁺ stretching vibration of the iminium group, typically found in the 1690–1640 cm⁻¹ region. amazonaws.com Other characteristic bands would include C-H stretching vibrations of the methyl and methylene groups, and C-O stretching of the ether linkage within the ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=N⁺ stretch would also be Raman active. In the case of iodide salts, Raman spectroscopy is particularly useful for identifying the presence of polyiodide species (like I₃⁻ or I₅⁻), which can form in the solid state or in solution and have characteristic low-frequency vibrations. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N⁺ Stretch | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C-O Stretch | Data not available |

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Fragmentation

Mass spectrometry (MS) would be employed to confirm the molecular weight of the cation and to study its fragmentation pathways.

Electrospray Ionization (ESI-MS): ESI would be the ideal ionization technique, as the compound is already an ionic salt. The mass spectrum would show a prominent peak corresponding to the N,N-Dimethyloxolan-2-iminium cation [C₆H₁₂NO]⁺.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion would reveal characteristic fragmentation patterns. Plausible fragmentation pathways for cyclic iminium ions could involve ring-opening reactions, loss of small neutral molecules like ethylene, or cleavage of the N-methyl groups. The fragmentation pattern would provide valuable structural confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state.

Molecular Geometry: This technique would provide precise bond lengths, bond angles, and torsion angles of the N,N-Dimethyloxolan-2-iminium cation and the position of the iodide anion. It would reveal the conformation of the five-membered oxolane ring (e.g., envelope or twist conformation).

Intermolecular Interactions: The crystal structure would elucidate the nature of the interactions between the cation and the iodide anion, as well as any other intermolecular forces such as C-H···I hydrogen bonds, which dictate the crystal packing.

Advanced Techniques for Probing Electronic Structure (e.g., UV-Vis, CD spectroscopy where applicable)

UV-Vis Spectroscopy: Iminium ions typically exhibit electronic transitions in the ultraviolet region. A UV-Vis spectrum could potentially show absorptions corresponding to n→π* or π→π* transitions within the C=N⁺ chromophore. The iodide anion itself can also contribute to the UV spectrum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would only be applicable if the compound is chiral and has been resolved into its enantiomers. If a chiral version of this compound were synthesized, CD spectroscopy could be used to study its chiroptical properties.

Computational and Theoretical Chemistry Studies of N,n Dimethyloxolan 2 Iminium Iodide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and bonding in molecules like N,N-Dimethyloxolan-2-iminium iodide. These calculations can provide detailed information about molecular orbital energies, charge distributions, and the nature of chemical bonds.

DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in studying organic molecules and ionic compounds. pku.edu.cn For this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation of the iminium cation. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and provide vibrational frequencies that could be compared with experimental infrared spectra.

Ab initio methods, while computationally more demanding, can offer higher accuracy for electronic properties. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain more precise energies and electron correlation effects, which are important for a detailed understanding of the system. nih.gov

The bonding in the N,N-Dimethyloxolan-2-iminium cation is characterized by a polarized carbon-nitrogen double bond within the five-membered ring. The positive charge is not solely localized on the nitrogen atom but is delocalized across the N-C moiety. Natural Bond Orbital (NBO) analysis, a common post-calculation analysis, can quantify this charge distribution and describe the bonding in terms of localized orbitals.

Table 1: Illustrative Calculated Electronic Properties of N,N-Dimethyloxolan-2-iminium Cation

| Property | Calculated Value (Illustrative) | Method |

| Dipole Moment | 5.2 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -3.1 eV | B3LYP/6-311+G(d,p) |

| NBO Charge on N | +0.45 e | B3LYP/6-311+G(d,p) |

| NBO Charge on C2 | +0.30 e | B3LYP/6-311+G(d,p) |

This table presents hypothetical data for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, this is crucial for understanding its reactivity towards nucleophiles, which is a characteristic reaction of iminium salts. numberanalytics.com

A typical reaction to model would be the nucleophilic addition to the electrophilic carbon of the iminium group. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. Transition state structures are located on the potential energy surface as first-order saddle points, and their identity is confirmed by the presence of a single imaginary frequency in the vibrational analysis. arkat-usa.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. arkat-usa.org These calculations provide a detailed picture of the geometric changes that occur during the reaction.

Table 2: Illustrative Calculated Energetics for the Reaction of N,N-Dimethyloxolan-2-iminium with a Nucleophile (e.g., CN-)

| Parameter | Energy (kcal/mol) (Illustrative) | Method |

| Activation Energy (Ea) | 12.5 | DFT (B3LYP) |

| Reaction Enthalpy (ΔH) | -25.0 | DFT (B3LYP) |

This table presents hypothetical data for illustrative purposes.

Prediction of Reactivity and Selectivity in Solution and Gas Phase

Theoretical calculations can predict the reactivity and selectivity of this compound under different conditions. In the gas phase, reactivity is governed by the intrinsic properties of the molecule. However, in solution, solvent effects can play a significant role.

Computational models can incorporate solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can account for bulk solvent effects on the energetics of the reaction. arkat-usa.org Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

The regioselectivity and stereoselectivity of reactions involving the N,N-Dimethyloxolan-2-iminium cation can also be predicted by comparing the activation energies of different possible reaction pathways. For instance, in reactions with prochiral nucleophiles, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

MD simulations are particularly useful for conformational analysis of the five-membered oxolane ring in the iminium cation. The ring can adopt various puckered conformations, and MD simulations can explore the conformational landscape and determine the relative populations of different conformers.

Furthermore, MD simulations with explicit solvent molecules can provide a detailed understanding of the solvation structure around the iminium cation and the iodide anion. This includes information about the coordination numbers of solvent molecules around the ions and the dynamics of the solvent shell. These simulations are crucial for understanding how the solvent influences the reactivity and stability of the iminium salt.

Development of Predictive Models for Iminium Salt Chemistry

The data generated from computational studies on this compound and other related iminium salts can contribute to the development of broader predictive models for iminium salt chemistry. nih.gov By combining computational data with experimental results, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed.

These models use statistical methods and machine learning algorithms to correlate the structural and electronic properties of iminium salts with their reactivity, stability, or other properties of interest. Such models can be used to predict the behavior of new, unstudied iminium salts, thereby accelerating the design and discovery of new reagents and catalysts for organic synthesis. The development of these predictive models represents a key area where computational chemistry can have a significant impact on the practical applications of iminium salt chemistry. nih.gov

Structure Reactivity Relationships and Analogous Systems

Influence of Oxolane Ring Substitution on Iminium Electrophilicity

The electrophilicity of the iminium carbon in N,N-Dimethyloxolan-2-iminium iodide is intrinsically linked to the electronic properties of the five-membered oxolane ring. Substituents on this ring can significantly modulate the reactivity of the iminium salt by altering the electron density at the electrophilic center.

Electron-donating groups (EDGs) attached to the oxolane ring are expected to decrease the electrophilicity of the iminium carbon. By pushing electron density into the ring system, EDGs can partially alleviate the positive charge on the nitrogen and, through resonance and inductive effects, on the C2 carbon. This increased electron density at the reaction center makes it less susceptible to nucleophilic attack. For instance, the presence of an alkyl group at the C4 or C5 position would be expected to reduce the rate of reaction with a given nucleophile.

Conversely, electron-withdrawing groups (EWGs) are anticipated to enhance the electrophilicity of the iminium salt. Substituents such as halogens, esters, or nitro groups would withdraw electron density from the oxolane ring, thereby increasing the partial positive charge on the iminium carbon and making it a more potent electrophile. This heightened reactivity would translate to faster reaction rates with nucleophiles.

To illustrate the expected trends, the following table presents a hypothetical qualitative comparison of the relative reactivity of substituted N,N-Dimethyloxolan-2-iminium iodides based on the electronic nature of the substituent.

| Substituent at C4 | Electronic Effect | Expected Relative Reactivity (towards a standard nucleophile) |

| -NO₂ | Electron-Withdrawing | Highest |

| -Cl | Electron-Withdrawing (Inductive) | High |

| -H | Neutral | Reference |

| -CH₃ | Electron-Donating | Moderate |

| -OCH₃ | Electron-Donating (Resonance) | Low |

Impact of Counterion Effects on Reactivity and Stereocontrol

The counterion in an iminium salt, in this case, iodide (I⁻), plays a crucial role that extends beyond simple charge balancing. It can significantly influence the reactivity and, in chiral systems, the stereochemical outcome of reactions. The nature of the ion pair—whether it is a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or fully dissociated ions—is dependent on the solvent polarity and the identity of the counterion.

A study on the effect of halide counterions in ruthenium-catalyzed carbonyl allylation revealed a halide-dependent diastereomeric preference. nih.govnih.gov It was observed that while chloride and bromide-bound catalysts existed as mixtures of stereoisomers, the iodide-bound catalyst was a single stereoisomer, leading to superior enantioselectivity. This was attributed to the iodide counterion contributing a key stabilizing interaction through a non-classical C-H···I hydrogen bond in the preferred transition state. nih.govnih.gov This highlights the potential of the iodide counterion in this compound to influence stereocontrol in reactions involving chiral substrates or nucleophiles.

The size and polarizability of the counterion also play a role. Larger, more polarizable anions like iodide can form looser ion pairs compared to smaller, less polarizable anions like chloride. This can lead to a more "naked" and, therefore, more reactive iminium cation. However, the specific effect can be highly dependent on the reaction conditions and the nature of the nucleophile. In some cases, a less coordinating counterion can lead to faster reactions. nih.gov

The following table summarizes the general properties of common halide counterions and their potential impact on iminium salt reactivity.

| Counterion | Ionic Radius (pm) | Polarizability (ų) | Typical Ion Pairing Behavior in Aprotic Solvents | Potential Impact on Reactivity |

| Cl⁻ | 181 | 3.66 | Tends to form tight ion pairs | May decrease reactivity due to strong association |

| Br⁻ | 196 | 4.77 | Intermediate ion pairing | Intermediate reactivity |

| I⁻ | 220 | 7.10 | Tends to form looser ion pairs | May increase reactivity due to weaker association; can participate in stabilizing interactions |

Comparative Analysis with Acyclic and Other Cyclic Iminium Salts

The reactivity of this compound is best understood through a comparative lens, examining its behavior relative to both acyclic and other cyclic iminium salts.

Comparison with Acyclic Iminium Salts: Acyclic iminium salts, such as the well-known Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide), are highly reactive electrophiles. sigmaaldrich.com The primary difference in reactivity between this compound and its acyclic counterparts stems from the cyclic structure. The five-membered ring in the oxolane-derived iminium salt introduces ring strain, which can be released upon nucleophilic attack at the C2 position. This release of strain can provide an additional driving force for the reaction, potentially making the cyclic iminium salt more reactive than a comparable acyclic one.

However, the steric environment around the electrophilic carbon is also a critical factor. The cyclic nature of this compound may impose steric constraints that are absent in a simple acyclic iminium salt like Eschenmoser's salt. The approach of a nucleophile to the C2 carbon is restricted to the faces of the ring, which can influence both the rate and stereoselectivity of the reaction.

Comparison with Other Cyclic Iminium Salts: When compared to other cyclic iminium salts, the ring size and the presence of the heteroatom are key determinants of reactivity. For instance, a six-membered cyclic iminium salt, such as a substituted piperidinium (B107235) ion, would have a different conformational profile and ring strain compared to the five-membered oxolane ring. Pyrrolidine-derived enamines are known to be more reactive than those derived from other cyclic amines, a trait attributed to the higher p-character of the nitrogen lone pair in the five-membered ring. researchgate.net This suggests that five-membered cyclic iminium salts may exhibit enhanced reactivity.

The presence of the oxygen atom in the oxolane ring also distinguishes this compound from carbocyclic iminium salts. The electronegative oxygen atom exerts an inductive effect, which can influence the electron distribution within the ring and the electrophilicity of the iminium carbon.

The following table provides a qualitative comparison of the expected reactivity of different iminium salts.

| Iminium Salt Type | Key Structural Features | Expected Relative Reactivity |

| N,N-Dimethylmethyleneiminium iodide (Acyclic) | Unhindered, flexible | High |

| This compound (5-membered, O-heterocycle) | Ring strain, inductive effect of oxygen | Potentially very high |

| N,N-Dimethylcyclopent-1-en-1-iminium iodide (5-membered, carbocycle) | Ring strain | High |

| N,N-Dimethylpiperidin-2-iminium iodide (6-membered, N-heterocycle) | Lower ring strain than 5-membered rings | Moderate to High |

Elucidation of General Principles Governing Iminium Salt Behavior

The behavior of iminium salts, including this compound, is governed by several fundamental principles of physical organic chemistry.

Electrophilicity: Iminium salts are inherently more electrophilic than the corresponding neutral imines or carbonyl compounds. acs.org The positive charge on the nitrogen atom significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=N bond, making it more susceptible to nucleophilic attack. acs.org

Structure and Bonding: Iminium cations typically adopt a planar geometry around the C=N double bond. wikipedia.org Computational studies have indicated that the C=N bond in an iminium cation is shorter and stronger than in the corresponding imine, with a higher rotational barrier. wikipedia.org

Solvent Effects: The polarity of the solvent plays a critical role in the nature of the ion pairing between the iminium cation and its counterion. In polar, coordinating solvents, the ions are more likely to be dissociated or exist as solvent-separated ion pairs, leading to a more reactive "free" cation. In non-polar solvents, tighter ion pairs are favored, which can modulate reactivity.

Nucleophilic Attack: Nucleophiles attack the electrophilic carbon of the iminium group. The trajectory of this attack can be influenced by steric factors and, in the case of cyclic systems like this compound, by the conformational constraints of the ring.

Stereoelectronics: The orientation of orbitals in the transition state can have a profound effect on the reactivity and selectivity of iminium salt reactions. For cyclic systems, the alignment of the incoming nucleophile's HOMO with the iminium's LUMO will be dictated by the ring's conformation.

Design of Novel Iminium Salt Analogs with Tailored Reactivity

The principles outlined above provide a roadmap for the rational design of novel iminium salt analogs with tailored reactivity and selectivity. By strategically modifying the structure of this compound, it is possible to fine-tune its chemical properties for specific synthetic applications.

Modulating Electrophilicity: As discussed in section 7.1, the introduction of electron-donating or electron-withdrawing substituents on the oxolane ring is a primary strategy for tuning electrophilicity. This allows for the creation of a library of iminium salts with a spectrum of reactivities, from highly reactive species for challenging transformations to milder reagents for selective functionalizations.

Introducing Steric Bias: The incorporation of bulky substituents on the oxolane ring can be used to control the stereochemical outcome of reactions. By blocking one face of the ring, it is possible to direct the approach of a nucleophile to the other, leading to high levels of diastereoselectivity or enantioselectivity in asymmetric synthesis.

Varying the Counterion: The choice of counterion is another powerful tool for modulating reactivity. The use of non-coordinating anions, such as SbF₆⁻ or BArF₄⁻, can generate highly reactive, "naked" iminium cations. nih.gov Conversely, chiral counterions can be employed to induce asymmetry in reactions with achiral iminium salts.

Incorporation of Functional Groups: Functional groups can be appended to the oxolane ring to enable tandem or cascade reactions. For example, a tethered nucleophile could be incorporated to facilitate intramolecular cyclizations following an initial intermolecular reaction. The synthesis of functionalized iminium salts for applications in asymmetric catalysis has been an active area of research. nih.govacs.org

The design of novel iminium salts based on the N,N-Dimethyloxolan-2-iminium scaffold holds significant promise for the development of new synthetic methodologies. By leveraging a deep understanding of structure-reactivity relationships, chemists can create bespoke reagents and catalysts for a wide range of chemical transformations.

Future Directions and Emerging Research Areas for N,n Dimethyloxolan 2 Iminium Iodide

Development of Novel Catalytic Cycles and Methodologies

A primary focus of future research will be the design and implementation of new catalytic cycles that leverage the reactivity of N,N-Dimethyloxolan-2-iminium iodide. This includes the development of enantioselective transformations, where the iminium ion is generated within a chiral environment to control the stereochemical outcome of reactions. The exploration of photoredox catalysis in conjunction with iminium ion formation opens up new avenues for radical-based bond-forming reactions. mdpi.comnih.gov For instance, the generation of radical intermediates from iminium ions could enable previously inaccessible carbon-carbon and carbon-heteroatom bond formations. mdpi.com

Furthermore, the development of multicomponent reactions (MCRs) involving iminium intermediates is a promising area. nih.gov These reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of atom economy and step efficiency. nih.gov Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid and diverse synthesis of valuable molecular scaffolds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous benefits, including improved safety, scalability, and reproducibility. The integration of this compound chemistry into flow systems is a logical and impactful progression. Flow reactors can facilitate the safe handling of reactive intermediates and allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, cleaner reactions, and the ability to perform reactions that are difficult or hazardous to conduct in batch.

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, represent the next frontier in chemical synthesis. The development of protocols for the use of this compound in these automated systems will be crucial. This will enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds for drug discovery and materials science applications.

Exploration of Green Chemistry Principles in its Synthesis and Reactions

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important. Future research will undoubtedly focus on developing greener methods for both the synthesis of this compound and its subsequent reactions. This includes the use of more environmentally benign solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be easily recovered and reused. ijcrcps.com

For example, electrochemical methods for the formation of C-N bonds, which can be a key step in the synthesis of related heterocyclic structures, offer a more sustainable alternative to traditional methods that often rely on harsh oxidants. rsc.org Applying these principles to the synthesis of the iminium iodide itself could involve exploring enzymatic or biocatalytic routes, which often proceed under mild conditions and with high selectivity.

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. The transient and reactive nature of iminium ions makes their direct observation challenging. nih.gov Future research will increasingly rely on advanced in situ spectroscopic techniques to probe reaction pathways in real-time.

Techniques such as rapid-injection NMR, stopped-flow UV-Vis, and time-resolved infrared spectroscopy can provide valuable kinetic and structural information about the iminium intermediates and transition states. Mass spectrometry techniques, particularly those coupled with liquid chromatography (LC-MS/MS), are powerful tools for identifying and characterizing reactive intermediates, including iminium ions, by trapping them with nucleophiles like cyanide. acs.orgnih.gov These experimental approaches, when combined with computational modeling, will provide a comprehensive picture of the reaction landscape.

Computational Design of Next-Generation Iminium-Based Reagents

Computational chemistry has become an indispensable tool in modern chemical research. Density functional theory (DFT) calculations, for example, can be used to predict the stability and reactivity of different iminium ion structures. acs.orgrsc.org This predictive power can guide the design of new iminium-based reagents with tailored properties.

Future research will leverage computational modeling to:

Design more reactive or selective iminium salts: By modifying the substituents on the nitrogen atom or the carbon backbone, it is possible to fine-tune the electronic and steric properties of the iminium ion. rsc.org

Predict the outcomes of unknown reactions: Computational screening of potential reaction pathways can help to identify promising new transformations before they are attempted in the lab.

Elucidate complex reaction mechanisms: Modeling can provide insights into the structures of elusive intermediates and transition states, helping to rationalize experimental observations. nih.govrsc.org

The synergy between computational design and experimental validation will accelerate the development of the next generation of iminium-based reagents, including novel derivatives of this compound, with enhanced capabilities for a wide range of synthetic applications.

Q & A

Q. How is N,N-Dimethyloxolan-2-iminium iodide synthesized and characterized in platinum(II) n,π-chelate complexes?

Synthesis involves reacting K₂[PtCl₄] with iodide salts (KI) and ligands like N-allylmorpholine-4-carbothioamide (HL1) or 3-allyl-1,1-diethylthiourea (HL2) in ethanol/water under acidic conditions. The complexes are purified via recrystallization and characterized using IR spectroscopy (to confirm S-coordination of thiourea ligands), ¹H/¹³C NMR (to analyze ligand-metal interactions), and single-crystal X-ray diffraction (to confirm bidentate coordination via sulfur and allyl π-bonds). UV-Vis spectroscopy reveals halide-dependent shifts in absorption bands due to metal-ligand charge transfer .

Q. What methodologies are employed to assess the cytotoxicity of this compound complexes in cancer cell lines?

Cytotoxicity is evaluated using the MTT assay, where IC₅₀ values are determined by exposing HepG2 or HeLa cells to compounds in a concentration range (0.00078–1.6 mmol). Cell viability is quantified via formazan crystal formation. For example, iodide complexes like [Pt(HL2)I₂] (II) show IC₅₀ values of 5×10⁻⁶ M, outperforming cisplatin (IC₅₀ ~1×10⁻⁴ M). Advanced validation includes lactate dehydrogenase (LDH) release assays and glucose uptake measurements to assess metabolic disruption .

Advanced Research Questions

Q. How do iodide-based platinum(II) complexes compare to their chloride analogs in modulating hepatobiliary enzyme activity?

Iodide complexes (e.g., [Pt(HL1)I₂]) significantly inhibit ALT and AST activity in HepG2 cells, while chloride analogs (e.g., [Pt(HL1)Cl₂]) increase enzyme levels. This contradiction suggests halide-specific interactions with cellular targets. For instance, iodide complexes reduce LDH activity by 40–60% compared to controls, whereas chloride analogs show variable effects. Such divergence highlights the need for halide-specific metabolic profiling in drug design .

Q. What experimental strategies resolve contradictions in enzyme activity profiles between iodide and chloride complexes?

To address discrepancies, researchers use multi-parametric assays:

- Dose-response titrations : Testing sub-IC₅₀ concentrations (e.g., IC₅₀/10) to isolate enzyme-specific effects.

- Cross-validation : Combining MTT (cell viability) with LDH/GGT activity assays to differentiate cytostatic vs. cytotoxic outcomes.

- Apoptosis assays : Annexin V/PI staining quantifies apoptotic cells, revealing that iodide complexes induce apoptosis 1.8–3.5× more effectively than cisplatin .

Q. How does γ-glutamyl transpeptidase (GGT) inhibition by iodide complexes overcome cisplatin resistance?

GGT is a key enzyme in glutathione-mediated cisplatin resistance. Iodide complexes (e.g., [Pt(HL1)I₂]) suppress GGT activity by 30–50%, disrupting redox homeostasis and enhancing oxidative stress in resistant cells. In contrast, chloride analogs and cisplatin upregulate GGT, exacerbating drug tolerance. This mechanism is validated via molecular docking, showing iodide complexes bind both guanine and adenine DNA pockets, unlike cisplatin’s guanine-specific adducts .

Q. How do structural variations in ligands influence DNA-binding efficacy and cytotoxicity?

Ligands with uncoordinated electron-donor atoms (e.g., morpholine oxygen in HL1) enhance DNA intercalation via hydrogen bonding, increasing complex stability. Branched alkyl groups (e.g., diethylamine in HL2) improve lipophilicity, boosting cellular uptake. X-ray studies confirm that iodide anions in the coordination sphere weaken Pt–I bonds vs. Pt–Cl, facilitating faster ligand exchange and DNA adduct formation. These structural nuances correlate with cytotoxicity rankings: [Pt(HL2)I₂] > [Pt(HL1)Cl₂] > cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.